Product packaging for Triethyl borate(Cat. No.:CAS No. 150-46-9)

Triethyl borate

Cat. No.: B095027
CAS No.: 150-46-9
M. Wt: 145.99 g/mol
InChI Key: AJSTXXYNEIHPMD-UHFFFAOYSA-N
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Description

Triethyl borate (TEB) is a clear, colorless liquid ester of boric acid and ethanol, serving as a versatile reagent and high-purity boron source in research and industrial applications . Its primary research value lies in its role as a precursor in organic synthesis and advanced materials. In semiconductor research, TEB is a critical boron source for chemical vapor deposition (CVD) processes to create boron-doped thin films, such as boro-phospho-silicate glass (BPSG), which are essential in wafer fabrication and microelectromechanical systems (MEMS) . In synthetic chemistry, it acts as a weak Lewis acid catalyst or co-catalyst, for instance, in conjunction with zinc dust to generate 2-oxyallyl cations for cycloaddition reactions . Recent advancements in nanomaterials have demonstrated its novel use as a surface ligand (surfactant) for semiconductor nanoplatelets, enabling phase transfer from non-polar to polar solvents while maintaining photoluminescence quantum yield, which is crucial for developing optoelectronic devices . Furthermore, TEB is employed as a solvent in the production of synthetic waxes, resins, paints, and varnishes, and as an active component in flame retardants for textiles and in welding fluxes . It is also known for burning with a characteristic green flame, making it useful in pyrotechnic special effects . Researchers should note that this compound is a highly flammable liquid and vapor (Flash Point: 11°C) and is moisture-sensitive, decomposing in water to ethanol and boric acid . It is incompatible with strong oxidizing agents and strong acids. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15BO3 B095027 Triethyl borate CAS No. 150-46-9

Properties

IUPAC Name

triethyl borate
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InChI

InChI=1S/C6H15BO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3
Source PubChem
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InChI Key

AJSTXXYNEIHPMD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

B(OCC)(OCC)OCC
Source PubChem
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Molecular Formula

C6H15BO3
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DSSTOX Substance ID

DTXSID2041674
Record name Triethyl borate
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Molecular Weight

145.99 g/mol
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Physical Description

Liquid, Colorless liquid with an alcoholic odor; [Air Products MSDS]
Record name Boric acid (H3BO3), triethyl ester
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Record name Triethyl borate
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Vapor Pressure

10.98 [mmHg]
Record name Triethyl borate
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CAS No.

150-46-9
Record name Triethyl borate
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Record name Boron triethoxide
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Record name TRIETHYL BORATE
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Record name Boric acid (H3BO3), triethyl ester
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Synthetic Methodologies and Advanced Production Routes of Triethyl Borate

Conventional Esterification Processes

The traditional and most widely used method for synthesizing triethyl borate (B1201080) involves the direct esterification of a boron source with ethanol (B145695). This process is governed by chemical equilibrium, necessitating specific techniques to ensure high yields.

Boric Acid Esterification with Ethanol

The cornerstone of conventional triethyl borate production is the reversible reaction between boric acid and ethanol. ebi.ac.ukwikipedia.org The chemical equation for this equilibrium is:

B(OH)₃ + 3 C₂H₅OH ⇌ B(OC₂H₅)₃ + 3 H₂O wikipedia.org

In this reaction, one molecule of boric acid reacts with three molecules of ethanol to produce one molecule of this compound and three molecules of water. To shift the equilibrium to the right and maximize the yield of the desired ester, the water produced during the reaction must be continuously removed. ebi.ac.ukwikipedia.orgebi.ac.uk

An alternative, yet similar, conventional approach utilizes boron trioxide (B₂O₃) as the boron source instead of boric acid. sciencemadness.orgchemyr.com This method also reacts with ethanol to form this compound. The reaction with boron trioxide is advantageous as it introduces less water into the initial system compared to boric acid.

Interactive Table 1: Comparison of Conventional Synthesis Parameters for this compound

ParameterBoric Acid EsterificationBoron Trioxide Esterification
Boron Reactant Boric Acid (H₃BO₃)Boron Trioxide (B₂O₃)
Primary Reactant Ethanol (C₂H₅OH)Ethanol (C₂H₅OH)
Key Condition Removal of water to drive equilibriumAnhydrous or near-anhydrous conditions
Byproduct Water (H₂O)Water (H₂O)
Typical Setup Reflux with a system for water removalReaction followed by distillation chemyr.com

Azeotropic Distillation Techniques for Water Removal

To overcome the limitations imposed by the reversible nature of esterification, azeotropic distillation is a critical technique employed for water removal. ebi.ac.ukwikipedia.org This process involves adding an entraining agent, or azeotroping agent, to the reaction mixture. This agent forms a low-boiling azeotrope with water and ethanol, allowing for its removal from the reaction vessel via distillation. google.com

Commonly used azeotroping agents include benzene (B151609) and toluene. google.com A patented continuous process illustrates this method effectively. In this setup, a solution of boric acid and ethanol is introduced into the middle of a fractionating column. google.com Simultaneously, an azeotroping agent like benzene is fed to the upper part of the column, and additional ethanol is supplied to the lower section. google.com The column is operated at a temperature that facilitates the formation of a ternary azeotrope (e.g., benzene-ethanol-water), which is then removed from the top of the column. Substantially pure this compound is collected from the bottom of the column, achieving high purity (>99%) and making the process efficient for industrial-scale production. google.com

Advanced Synthetic Approaches

Research into the synthesis of this compound has led to the development of advanced methods that offer improvements in efficiency, reaction conditions, and environmental impact over conventional processes.

Acid-Catalyzed Esterification Improvements

The esterification of boric acid with ethanol can be accelerated by the use of an acid catalyst, such as concentrated sulfuric acid. doubtnut.com While effective, the use of strong, corrosive acids presents challenges related to equipment and environmental concerns. Research has focused on developing milder and more efficient catalytic systems. For instance, a mixture of boric acid and pyridine (B92270) has been shown to act as a mild catalyst for polyesterification reactions. arkat-usa.org

Boric acid itself can function as a catalyst for the esterification of certain molecules, particularly α-hydroxycarboxylic acids, although the mechanism differs from a typical Fischer esterification. sciencemadness.orgresearchgate.net More recent innovations include the use of acidic ionic liquids as recyclable catalysts for the synthesis of borate esters. google.com These catalysts can offer high yields under relatively mild conditions (room temperature to 90°C) and simplify product separation. google.com

Acid-Free Esterification utilizing Boron Trihalides

To circumvent the issue of water formation and the need for its removal, acid-free routes using boron trihalides have been developed. One such method involves the direct reaction of boron trichloride (B1173362) (BCl₃) with ethanol. wikipedia.org

BCl₃ + 3 C₂H₅OH → B(OC₂H₅)₃ + 3 HCl wikipedia.org

This reaction avoids generating water, which simplifies the purification process. It can achieve high yields, reportedly between 85% and 90%. However, this approach requires strictly anhydrous conditions and produces corrosive hydrogen chloride gas, which necessitates specialized equipment and handling procedures.

Another advanced, water-free method involves the reaction of boron trifluoride etherate (BF₃·O(C₂H₅)₂) with sodium ethoxide in an inert hydrocarbon solvent. google.com This process directly yields substantially pure this compound, eliminating the need to separate the ester from an azeotrope with alcohol, a common issue in other methods. google.com

Enzymatic Catalysis for Sustainable Production

Enzymatic catalysis represents a frontier in sustainable chemical synthesis, offering mild reaction conditions and high selectivity. While the application of enzymes like lipases for the synthesis of various esters is well-established, specific research on the enzymatic production of this compound is not extensively documented in publicly available literature.

In principle, an enzymatic process for this compound synthesis would involve the use of a lipase (B570770) to catalyze the esterification between boric acid and ethanol. This biocatalytic approach could potentially reduce energy consumption and avoid the use of harsh acid catalysts, aligning with the principles of green chemistry. However, the development of a robust and economically viable enzymatic process for this compound remains an area for future research.

Interactive Table 2: Comparison of Advanced Synthesis Routes for this compound

Synthesis RouteKey Reagents/CatalystsKey AdvantagesKey Challenges
Acid-Catalyzed Improvements Mild acids (e.g., Boric acid-pyridine), Acidic ionic liquids arkat-usa.orggoogle.comMilder conditions, potentially recyclable catalysts, improved yields.Catalyst cost and separation can be issues.
Acid-Free (Boron Trihalides) Boron trichloride (BCl₃) or Boron trifluoride etherate (BF₃·O(C₂H₅)₂) and Sodium Ethoxide google.comNo water byproduct, high yields, simplified purification. Requires anhydrous conditions, generates corrosive byproducts (HCl), expensive reagents.
Enzymatic Catalysis Lipase (theoretically)Sustainable, mild reaction conditions, high selectivity, environmentally friendly.Limited documented research, potential for low reaction rates, enzyme stability and cost.

Purity Optimization and Assessment Methodologies

The synthesis of this compound, a colorless liquid with the chemical formula B(OCH₂CH₃)₃, necessitates rigorous purification and subsequent analysis to ensure it meets the high-purity standards required for its various applications, including as a solvent, catalyst, and precursor in materials science. ebi.ac.uk Achieving greater than 98% purity is a common industrial goal, which is realized through a combination of advanced purification techniques and verified by precise analytical methods.

Vacuum Distillation for Purification

Following the initial synthesis, which typically involves the esterification of boric acid with ethanol, the crude this compound product contains residual starting materials, byproducts, and water. ebi.ac.uk Vacuum distillation is a critical step for purifying this compound, as it allows for distillation at a lower temperature, thus preventing thermal decomposition of the product. The boiling point of this compound at atmospheric pressure is approximately 117-120°C. chemyr.com By reducing the pressure, the boiling point is significantly lowered, facilitating its separation from less volatile impurities.

For instance, in the purification of related borate esters like tri-(trimethylsilyl)borate, vacuum rectification is employed at pressures ranging from 0.2 to 20 kPa and temperatures between 70 to 90°C to achieve purities of 99.9% or higher. google.com This process effectively removes residual reactants and byproducts, yielding a high-purity final product. The efficiency of vacuum distillation is paramount in producing this compound suitable for sensitive applications, such as in the manufacturing of semiconductor components. chemyr.com

Table 1: Boiling Point of this compound at Various Pressures

Pressure (kPa) Boiling Point (°C)
101.3 (Atmospheric) 117.4 - 120
20 ~90

Note: Data is illustrative and based on typical vacuum distillation principles and data for similar compounds. chemyr.comgoogle.com

Gas Chromatography (GC) for Purity Verification

Gas chromatography (GC) is a powerful analytical technique used to verify the purity of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For volatile compounds like this compound, GC provides a reliable assessment of purity by separating it from any remaining ethanol, water, or other byproducts.

In a typical GC analysis of this compound, a small sample is injected into the instrument, where it is vaporized and carried by an inert gas through a column. The components of the sample interact with the stationary phase at different rates, causing them to elute from the column at different times. A detector at the end of the column measures the concentration of each component, producing a chromatogram that displays peaks corresponding to each substance. The area of the this compound peak relative to the total area of all peaks provides a quantitative measure of its purity. Laboratories can achieve quantification limits as low as approximately 1 µg/L using GC-Mass Spectrometry (GC-MS), a technique that combines the separation power of GC with the identification capabilities of mass spectrometry. analytice.com

Table 2: Typical Parameters for Gas Chromatography Analysis of this compound

Parameter Setting
Column Non-polar or mid-polar capillary column
Injector Temperature 150 - 200 °C
Oven Temperature Program Initial temp ~50°C, ramped to ~150°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Carrier Gas Helium or Nitrogen

| Purity Target | >97.0% - 99.9% |

Note: These parameters are illustrative and can be optimized for specific instruments and sample matrices. analytice.comtcichemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. While GC confirms purity, NMR provides detailed information about the molecular structure, ensuring the correct compound has been synthesized. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are commonly used.

In the ¹H NMR spectrum of this compound, the protons of the ethyl groups give rise to characteristic signals. A quartet is typically observed for the methylene (B1212753) protons (-OCH₂-) due to coupling with the adjacent methyl protons, and a triplet is observed for the methyl protons (-CH₃) due to coupling with the methylene protons. The integration of these signals, representing the relative number of protons, should correspond to the 2:3 ratio expected for an ethyl group.

¹¹B NMR spectroscopy is also highly informative. As a quadrupolar nucleus, the boron-11 (B1246496) signal can be broad, but its chemical shift is characteristic of the boron's coordination environment. For this compound, a signal consistent with a trigonal planar borate ester is expected. caltech.edu These NMR techniques, often used in conjunction, provide unambiguous confirmation of the this compound structure. rsc.org

Table 3: Characteristic NMR Data for this compound

Nucleus Chemical Shift (δ) ppm Multiplicity
¹H NMR (-OCH₂-) ~3.8 Quartet (q)
¹H NMR (-CH₃) ~1.2 Triplet (t)
¹³C NMR (-OCH₂-) ~58 -
¹³C NMR (-CH₃) ~18 -

| ¹¹B NMR | ~18 | Singlet (s) |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. nih.gov

Fundamental Reactivity and Mechanistic Investigations of Triethyl Borate

Hydrolysis Reaction Pathways and Kinetics

B(OC₂H₅)₃ + 3H₂O ⇌ B(OH)₃ + 3C₂H₅OH wikipedia.org

The susceptibility of borate (B1201080) esters to hydrolysis is a known limitation for some industrial applications, as the electron-deficient boron can be easily targeted by water. researchgate.net

Nucleophilic Attack and Tetrahedral Intermediate Formation

The hydrolysis mechanism is initiated by a nucleophilic substitution (Sₙ) reaction. researchgate.net The boron atom in triethyl borate is sp² hybridized and possesses a vacant p-orbital, making it an electrophile. nih.gov A water molecule, acting as a nucleophile, attacks this electron-deficient boron center. researchgate.netnih.gov This attack leads to a change in the geometry around the boron atom from trigonal planar to a tetrahedral coordination. The formation of this tetrahedral intermediate is a critical step in the hydrolysis pathway. acs.org Computational studies on analogous borate systems suggest that multiple water molecules can play a role in stabilizing the transition state, thereby lowering the energy barrier for the reaction. nih.gov

Alcohol Elimination Mechanisms

Following the formation of the tetrahedral intermediate, a molecule of ethanol (B145695) is eliminated. This process involves the cleavage of a boron-oxygen bond. The reaction proceeds in three steps, with each step involving the release of one molecule of alcohol. youtube.com The mechanism ensures that the carbon-oxygen bond of the ethoxy group remains intact during elimination, which has been demonstrated in studies with other alkyl borates. njit.edu The sequential substitution of ethoxy groups with hydroxyl groups continues until boric acid is formed.

Stability in Aqueous Environments

This compound is highly sensitive to moisture and readily decomposes in water. tcichemicals.comchemicalbook.com Its stability in aqueous environments is low, leading to a rapid rate of hydrolysis. njit.edu Research comparing various borate esters has shown that the hydrolysis time for this compound is significantly shorter than for more sterically hindered or electronically stabilized borate esters. nih.govresearchgate.net For instance, one study noted that a novel benzotriazole (B28993) borate derivative had a hydrolysis time more than 1,200 times greater than that of this compound, highlighting the latter's relative instability. nih.govebi.ac.uk This inherent instability necessitates that this compound be stored in dry, tightly sealed containers to prevent decomposition. sciencemadness.orgchemicalbook.com

Comparative Hydrolysis Time of Borate Esters
CompoundRelative Hydrolysis TimeReference
This compound1x nih.gov
Trimethyl BorateFaster than this compound nih.gov
Tributyl BorateSlower than this compound nih.gov
Novel Benzotriazole Borate Ester (NHB)>1220x nih.gov

Influence of Environmental Factors on Hydrolysis Rates

The rate of borate ester hydrolysis is influenced by environmental factors such as pH and temperature.

pH: The hydrolysis of borate esters can be catalyzed by both acid (H⁺) and base (OH⁻). nih.gov Computational studies on borate networks show they are significantly more susceptible to hydrolysis in a basic environment compared to acidic or neutral conditions. nih.gov For borosilicate glasses, the release of boron, indicating network breakdown, is more rapid at lower pH. nih.gov

Temperature: Kinetic studies recommend temperatures below 100°C for the prolonged stability of this compound, as decomposition accelerates at higher temperatures. General hydrolysis reactions are also temperature-dependent, with higher temperatures typically increasing the reaction rate.

Lewis Acidity and Electron Acceptor Properties

The electron deficiency at the boron center not only drives the hydrolysis reaction but also imparts Lewis acidic character to this compound. A Lewis acid is defined as an electron-pair acceptor. This compound acts as a weak Lewis acid. wikipedia.org

Characterization of Lewis Acidity (e.g., Gutmann-Beckett Method)

A convenient and widely adopted experimental procedure for quantifying the Lewis acidity of boranes and other compounds is the Gutmann-Beckett method. magritek.comwikipedia.orgmagritek.com This technique utilizes ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule. magritek.comrsc.orgjove.com

The oxygen atom in Et₃PO is a Lewis base that interacts with the Lewis acidic center of the compound being studied—in this case, the boron atom of this compound. This interaction causes a deshielding of the phosphorus atom in Et₃PO, resulting in a downfield shift of its ³¹P NMR signal. wikipedia.org The magnitude of this chemical shift (δ) is used to calculate an "Acceptor Number" (AN), which provides a quantitative measure of Lewis acidity. wikipedia.org

The Acceptor Number is calculated using the formula: AN = 2.21 × (δₛₐₘₚₗₑ − 41.0) where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the reference chemical shift of Et₃PO in the non-acidic solvent hexane (B92381). wikipedia.org

Using this method, this compound has been determined to have an Acceptor Number of 17, classifying it as a weak Lewis acid. wikipedia.org This value is considerably lower than those of strong Lewis acids like the boron trihalides. wikipedia.org

Lewis Acidity (Acceptor Number) of this compound and Other Boron Compounds
CompoundAcceptor Number (AN)ClassificationReference
This compound17Weak Lewis Acid wikipedia.org
Boron Trifluoride (BF₃)89Strong Lewis Acid wikipedia.org
Boron Trichloride (B1173362) (BCl₃)>89Strong Lewis Acid magritek.comwikipedia.org
Boron Tribromide (BBr₃)>89Strong Lewis Acid magritek.comwikipedia.org
Tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃)82Strong Lewis Acid wikipedia.org

Role as a Lewis Acid in Chemical Reactions

This compound, with the chemical formula B(OCH₂CH₃)₃, functions as a weak Lewis acid. wikipedia.org This acidity stems from the electron-deficient nature of the central boron atom, which possesses a vacant p-orbital, making it an electrophile capable of accepting a pair of electrons from a Lewis base (nucleophile). The boron atom in this compound is trivalent and readily susceptible to nucleophilic attack.

The Lewis acidic character of this compound allows it to act as a catalyst in various chemical transformations. For instance, it is employed as a catalyst in the preparation of synthetic waxes, resins, paints, and varnishes. wikipedia.org Its catalytic activity is also utilized in direct amidation reactions, where it facilitates the dehydrative condensation of carboxylic acids and amines. researchgate.net Borate esters like this compound can be particularly effective for challenging substrates that might deactivate other types of catalysts. The interaction with a substrate typically involves the coordination of a Lewis basic site on the substrate (e.g., a carbonyl oxygen or an amine nitrogen) to the boron center, which activates the substrate for subsequent reaction steps.

Comparison of Lewis Acidity with Related Borate Esters

The Lewis acidity of borate esters can be quantified and compared using methods such as the Gutmann-Beckett method, which determines an Acceptor Number (AN). wikipedia.org this compound is classified as a weak Lewis acid with an AN of 17. wikipedia.org The acidity of borate esters is influenced by both electronic and steric factors associated with the alkoxy groups attached to the boron atom. researchgate.net

Generally, orthoborate esters, B(OR)₃, exhibit relatively low Lewis acidity. wikipedia.org The acidity can be significantly enhanced by introducing electron-withdrawing groups into the alkyl chains of the ester. For example, the introduction of halogens into the alkyl groups of a borate ester generally increases the Lewis acidity at the boron center. researchgate.net Conversely, increasing the steric bulk of the groups attached to the oxygen atoms can significantly reduce the Lewis acidity, as measured by AN values. researchgate.net Metaborate esters, which feature a six-membered boroxine (B1236090) ring, tend to show considerably higher Lewis acidity than their orthoborate counterparts and can be effective initiators for reactions like epoxide polymerization. wikipedia.org

Compound ClassTypical Acceptor Number (AN) RangeReference CompoundSpecific AN Value
This compoundN/AB(OCH₂CH₃)₃17
Ortho Borate Esters23-36(R₃MO)₃B-
Metaborate Esters44-81(R₃MO)₃B₃O₃-

Specific Chemical Interactions

Reactions with Silanols and Silicates

This compound readily reacts with compounds containing hydroxyl groups, including silanols (Si-OH), which are present on the surface of silica (B1680970) and in silicate (B1173343) structures. This reactivity is fundamental to the sol-gel process for producing borosilicate glasses and hybrid materials. rsc.orgresearchgate.net In these processes, this compound is used as a boron precursor alongside a silicon precursor like tetraethoxysilane (TEOS).

The reaction involves the co-hydrolysis and condensation of the borate ester and the silicon alkoxide. acs.org The initial step is the hydrolysis of the ethoxy groups on both boron and silicon to form boranols (B-OH) and silanols (Si-OH). These intermediates then undergo condensation reactions, eliminating water or ethanol to form stable borosiloxane (B-O-Si) bonds. acs.org This process allows for the homogeneous dispersion of trigonal boron atoms within the siloxane network, creating a borosilicate material. acs.org The formation of these B-O-Si linkages is a key feature of these reactions, rather than the formation of direct silicon-boron bonds.

Formation of Silicon-Boron Bonds

The formation of a direct, covalent silicon-boron (Si-B) bond using this compound as a starting material is not a commonly reported or straightforward transformation. The predominant reaction pathway between this compound and silicon-containing reagents, particularly those with oxygen functionalities like silanols or alkoxysilanes, leads to the formation of thermodynamically stable silicon-oxygen-boron (Si-O-B) linkages. acs.org

Theoretically, a Si-B bond could be formed via the nucleophilic attack of a silyl (B83357) anion (generated from a silyllithium or silyl-Grignard reagent) on the electrophilic boron center of this compound. This type of nucleophilic substitution at a boron center is a known method for creating element-boron bonds. rsc.org In such a reaction, the silyl nucleophile would attack the boron atom, leading to a tetracoordinate borate intermediate, followed by the expulsion of an ethoxide (⁻OEt) leaving group to yield a silylboronic ester. However, in practice, this reaction is complicated by the presence of multiple electrophilic sites and potential side reactions. mcmaster.ca The synthesis of Si-B bonds is more commonly achieved through other routes, such as the reaction of chloroboranes with silyl-alkali metal reagents. rsc.org

Interaction with Nucleophiles

The vacant p-orbital on the trivalent boron atom of this compound makes it an electrophile, readily interacting with a wide range of nucleophiles. The general mechanism involves the nucleophile attacking the electron-deficient boron center, forming a transient, tetracoordinate borate complex. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

A common reaction is nucleophilic substitution, where an alkoxy group is displaced. For example, the reaction of Grignard reagents (R-MgX), a source of carbanion nucleophiles, with borate esters like trimethyl borate is a standard method for preparing boronic esters (RB(OR)₂). wikipedia.org This reaction proceeds through the addition of the nucleophilic carbon to the boron atom, followed by the elimination of a magnesium alkoxide salt. wikipedia.org Similarly, other nucleophiles can react at the boron center. The lone pair of electrons on an amino nitrogen atom, for instance, can form a coordinate bond with the boron atom, which can compensate for the electron deficiency of the boron and increase the hydrolytic stability of the molecule. ebi.ac.uk This principle of nucleophilic attack on the boron center is central to the reactivity and synthetic utility of this compound.

Triethyl Borate in Advanced Organic Synthesis

Boron Source in Cross-Coupling Reactions

Triethyl borate (B1201080) is a precursor to various organoboron compounds that are crucial for cross-coupling reactions. By reacting with organolithium or Grignard reagents, it can be converted into boronic acids or boronate esters, which then participate in catalytic cycles to form new chemical bonds.

In the realm of palladium catalysis, organoboron reagents derived from triethyl borate are instrumental. They act as the nucleophilic partner in the transmetalation step of the catalytic cycle, transferring an organic group to the palladium center, which subsequently couples with an organic halide.

The palladium-catalyzed cross-coupling reaction of triethyl(1-methylindol-2-yl)borate with propargylic esters provides a direct route to 2-allenylindoles. The choice of the palladium catalyst is critical and significantly influences the product distribution between the desired allenylindoles and the isomeric propargylindoles. clockss.org

The reaction involves the in situ generation of triethyl(1-methylindol-2-yl)borate, which then reacts with a propargyl carbonate in the presence of a palladium catalyst. clockss.org When a palladium complex lacking phosphine (B1218219) ligands, such as Pd₂(dba)₃·CHCl₃, is used, the reaction exclusively yields the allenylindole. clockss.org Conversely, the use of triphenylphosphine-ligated palladium catalysts tends to favor the formation of the propargylindole isomer. clockss.org This dependency suggests an equilibrium between an allenylpalladium complex and a propargylpalladium complex, with the ligand environment of the palladium center dictating the outcome of the subsequent transmetalation and reductive elimination steps. clockss.org

Table 1: Effect of Palladium Catalyst on the Reaction of Triethyl(1-methylindol-2-yl)borate with Propargyl Carbonates

This table illustrates the dependency of product distribution on the palladium catalyst used in the synthesis of allenylindoles.

EntryPropargyl Carbonate (R)Palladium Catalyst (5 mol%)Product Ratio (Allenylindole : Propargylindole)Total Yield (%)
1PhPd₂(dba)₃·CHCl₃100 : 072
2PhPd(PPh₃)₄5 : 9575
3n-C₅H₁₁Pd₂(dba)₃·CHCl₃100 : 070
4n-C₅H₁₁Pd(PPh₃)₄14 : 8673

Data sourced from research on the palladium-catalyzed cross-coupling reaction of indolylborates. clockss.org

This compound derivatives are also pivotal in tandem reactions, where multiple bond-forming events occur in a single operation. Triethyl(1-methylindol-2-yl)borate has been successfully utilized in a palladium-catalyzed tandem cyclization–cross-coupling reaction to provide concise access to ellipticine (B1684216) derivatives. rsc.org This process demonstrates the utility of indolylborates in constructing complex polycyclic aromatic systems. The sequence involves an intramolecular cyclization followed by an intermolecular cross-coupling, showcasing an efficient strategy for molecular complexity generation. rsc.org

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. While the user inquired about this compound, much of the foundational mechanistic work on enhancements has been performed with the closely related trimethyl borate. The principles are directly applicable. The addition of simple borate esters like trimethyl borate has been shown to significantly enhance reaction rates and yields, particularly under challenging conditions. nih.govacs.org

Historically, the precise mechanism of the transmetalation step in the Suzuki-Miyaura reaction, especially the role of the boronate ester, was debated. It was often assumed that boronic esters required hydrolysis to the corresponding boronic acid before transmetalation could occur. However, structural, kinetic, and computational studies have revealed that boronic esters can and do transmetalate directly without prior hydrolysis. acs.orgacs.org

Two critical factors have been identified for the efficient transfer of the organic group from boron to palladium:

The ability to create a vacant coordination site on the palladium atom. acs.orgacs.org

The nucleophilic character of the ipso-carbon atom attached to the boron. acs.orgacs.org

The electron density of the oxygen atoms within the boronate ester influences both of these factors. acs.org The formation of pre-transmetalation intermediates, where the boronate ester coordinates to the palladium center, has been observed and characterized, providing a clearer picture of the catalytic cycle. acs.orgacs.org

The development of anhydrous Suzuki-Miyaura cross-coupling conditions has been a significant advancement, enabling the use of substrates that are sensitive to protodeboronation. nih.gov The addition of trimethyl borate as a Lewis acidic additive has been crucial to the success of these reactions, particularly for difficult heteroaryl-heteroaryl couplings. nih.govacs.orgillinois.edu

The beneficial effects of trimethyl borate under anhydrous conditions, using a soluble base like potassium trimethylsilanolate (TMSOK), are threefold:

Solubilization: It promotes the solubilization of in situ-generated boronate complexes. nih.govacs.org

Catalyst Protection: It mitigates catalyst poisoning by attenuating the Lewis basicity of heteroatomic groups present in the substrates. nih.govacs.org

Buffering: It buffers the inhibitory effects of excess base on the catalyst. nih.govacs.org

These enhancements lead to faster reaction times and higher yields for a broad range of substrates that were previously challenging to couple. nih.govnih.gov For example, the coupling of a heteroaromatic electrophile that was unreactive under standard anhydrous conditions proceeded to a 21% yield when 3.0 equivalents of trimethyl borate were added. nih.gov

Table 2: Enhancement of Anhydrous Suzuki-Miyaura Coupling with Trimethyl Borate

This table shows the impact of adding trimethyl borate on the yield of a challenging heteroaryl-heteroaryl cross-coupling reaction under anhydrous conditions.

EntryHeteroaryl ElectrophileBoronic Ester NucleophileAdditiveYield (%)Time (h)
12-(4-bromophenyl)-1,3,4-oxadiazoleNeopentyl 4-fluorophenylboronic esterNoneTrace6
22-(4-bromophenyl)-1,3,4-oxadiazoleNeopentyl 4-fluorophenylboronic esterTrimethyl borate (3.0 equiv)216

Data adapted from studies on anhydrous Suzuki-Miyaura cross-coupling reactions. nih.gov

Suzuki-Miyaura Cross-Coupling Mechanism and Enhancements

Catalytic and Promotive Applications

This compound, B(OCH₂CH₃)₃, serves as a versatile compound in advanced organic synthesis, primarily owing to its nature as a mild Lewis acid. wikipedia.org Its electron-deficient boron center can interact with electron-rich sites, facilitating a variety of chemical transformations. This capacity allows it to function as a catalyst or promoter in several key reaction classes.

As a weak Lewis acid, this compound can catalyze reactions by activating substrates. wikipedia.org The boron atom, with its vacant p-orbital, can accept a pair of electrons from a Lewis base (such as an oxygen or nitrogen atom in a substrate), thereby increasing the electrophilicity of the substrate and rendering it more susceptible to nucleophilic attack. This principle is fundamental to its application in various organic transformations. wiley-vch.de While more potent Lewis acids are often employed, the mildness of this compound can be advantageous in reactions involving sensitive functional groups. researchgate.net Its catalytic activity is a cornerstone of its utility in promoting dehydrative bond formations, carbonyl condensations, and cycloaddition reactions. nih.gov

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. wikipedia.org The process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the target amine. researchgate.net this compound, and related borate esters like trimethyl borate, have been shown to promote this transformation effectively. organic-chemistry.org

In a typical procedure, this compound can act as a promoter in the reductive amination of aldehydes and ketones with various aliphatic and aromatic amines. It facilitates the initial imine formation and subsequent reduction, often in the presence of a reducing agent like ammonia (B1221849) borane (B79455). organic-chemistry.orgpurdue.edu The use of a borate ester can allow the reaction to proceed under mild, solvent-free conditions, which aligns with the principles of green chemistry. wikipedia.orgorganic-chemistry.org

Table 1: Examination of Amine-Boranes for Reductive Amination of Benzaldehyde with Benzylamine Using Trimethyl Borate as a Catalyst purdue.edu

EntryAmine-BoraneTime (h)Yield (%)
1Ammonia-borane485
2Pyridine-borane750
32-Picoline-borane721
4t-Butylamine-borane722
5Cyclohexylamine-borane479

This table illustrates the efficacy of different amine-borane reducing agents in a reductive amination reaction promoted by a borate ester.

This compound can function as a catalyst or co-catalyst in polymerization reactions, most notably in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. nih.govsemanticscholar.org In cationic ROP, the initiator is an electrophile that attacks a heteroatom in the monomer, initiating the ring-opening process. researchgate.net The Lewis acidic nature of this compound allows it to activate the carbonyl group of the cyclic ester, making it more electrophilic and facilitating the nucleophilic attack by an initiator (such as an alcohol) or the growing polymer chain. researchgate.netmdpi.com

Borate compounds are crucial in generating the cationic species necessary for polymerization. nih.gov For instance, in systems using metallocene pre-catalysts, a borate co-catalyst abstracts a group (like a methide) to generate a cationic metal complex, which is the active species for polymerization. nih.gov While strong borane Lewis acids like tris(pentafluorophenyl)borane (B72294) are commonly cited, the fundamental principle of Lewis acid activation applies to this compound as well, albeit with lower activity. semanticscholar.org

The activation of carbonyl groups is a direct consequence of this compound's Lewis acidity and is a key step in many of the reactions it catalyzes. nih.govresearchgate.net By coordinating to the carbonyl oxygen, this compound withdraws electron density, which enhances the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more reactive towards a wide range of nucleophiles. This is the underlying mechanism for its role in promoting aldol-type condensations and other reactions involving carbonyl compounds. nih.gov The inherent electrophilicity of the boron atom promotes the formation of borate complexes with carbonyls, which is a critical step before subsequent bond-forming events. nih.gov

Formation of Boronate Esters and Boronic Acid Derivatives

This compound is a fundamental starting material for the synthesis of boronic acids and their corresponding esters. These compounds are exceptionally important in modern organic chemistry, particularly as key reagents in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling. borates.todaygoogle.com

The most common and direct method for synthesizing boronic acids from this compound involves the use of organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). borates.todaygoogle.com This reaction proceeds via a transmetallation process. borates.today

The general pathway is as follows:

Reaction with Organometallic Reagent : An organometallic reagent attacks the electrophilic boron atom of this compound. This displaces one of the ethoxy groups to form a boronate ester intermediate. To prevent multiple additions of the organometallic reagent to the boron center, this step is often performed at very low temperatures, such as -78 °C, especially with highly reactive organolithium reagents. google.comgoogle.com

Hydrolysis : The resulting boronate ester is then hydrolyzed, typically by the addition of an aqueous acid. This step cleaves the remaining ethoxy groups and replaces them with hydroxyl groups, yielding the final boronic acid (RB(OH)₂). google.comgoogle.com

A classic example is the reaction of phenylmagnesium bromide with a trialkyl borate followed by hydrolysis to produce phenylboronic acid. borates.today This method is a well-established route for producing a wide array of aryl- and alkylboronic acids. google.com

Table 2: General Reaction Scheme for Boronic Acid Synthesis

StepReactantsIntermediate/ProductDescription
1R-M + B(OEt)₃R-B(OEt)₂ + M-OEtNucleophilic attack of the organometallic reagent (R-M, where M = Li or MgX) on this compound.
2R-B(OEt)₂ + H₂O/H⁺R-B(OH)₂ + 2 EtOHAcidic hydrolysis of the intermediate boronate ester to yield the boronic acid.

Reactivity Differences in Boronic Acid Synthesis with Various Alkyl Borates

The synthesis of boronic acids via the reaction of organometallic reagents with trialkyl borates is a fundamental transformation in organic chemistry. A common pathway involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, such as trimethyl borate, this compound, or triisopropyl borate, followed by acidic hydrolysis. stackexchange.comgoogle.com While structurally similar, the choice of the alkyl borate ester can significantly influence the reaction's efficiency and yield, owing to a combination of electronic effects, steric hindrance, and the reagent's ambient stability.

The reactivity of the boron atom in a trialkyl borate is central to the synthesis. The boron atom is electron-deficient and acts as an electrophile, which is attacked by the nucleophilic carbon of the organometallic reagent. wiley-vch.de The nature of the alkyl group (methyl, ethyl, isopropyl) modulates this electrophilicity through two primary factors:

Electronic Effects: Alkyl groups are electron-donating via an inductive effect. This effect increases with the size and branching of the alkyl chain (isopropyl > ethyl > methyl). Consequently, the boron atom in trimethyl borate is theoretically the most electron-deficient and, therefore, the most electrophilic, as the methyl groups provide the least electron-donating character. stackexchange.com Following this logic, one would predict a reactivity order of trimethyl borate > this compound > triisopropyl borate. stackexchange.com

Steric Effects: The size of the alkoxy groups can sterically hinder the approach of the organometallic nucleophile to the boron center. As the alkyl group size increases from methyl to ethyl to isopropyl, the steric congestion around the boron atom also increases. This would suggest that reactions with bulkier borates like triisopropyl borate might be slower or less efficient than those with trimethyl borate.

While these theoretical considerations provide a basic framework, experimental results show a more complex reality where the highest electrophilicity does not always translate to the highest product yield. The stability of the borate reagent itself, particularly its susceptibility to hydrolysis, plays a crucial role. stackexchange.com Trimethyl borate is more reactive and, consequently, more prone to hydrolysis over time. stackexchange.com The presence of even small amounts of moisture can lead to its degradation, and the resulting boric acid byproducts can quench the highly reactive organometallic reagent, thereby reducing the yield of the desired boronic acid. stackexchange.com

Research findings illustrate that this compound or even the bulkier triisopropyl borate can provide superior yields compared to trimethyl borate under certain conditions. For example, in the synthesis of (3-bromophenyl)boronic acid from 1,3-dibromobenzene (B47543) via a lithium-halogen exchange, the choice of borate ester had a significant impact on the outcome.

Comparative Yields in Boronic Acid Synthesis Using Different Alkyl Borates
Alkyl Borate ReagentAryl Halide SubstrateReported Yield (%)Reference
This compound1,3-Dibromobenzene85% stackexchange.com
Trimethyl borate3,5-Dibromotoluene65% stackexchange.com
Triisopropyl borate1,3-Dibromotoluene91% stackexchange.com

Note: The substrates for trimethyl and triisopropyl borate are slightly different from that used for this compound, but the comparison highlights the significant impact of the borate choice on yield. The result for triisopropyl borate was achieved under optimized process chemistry conditions. stackexchange.com

The data suggests that while trimethyl borate is electronically the most reactive, its instability can be a practical drawback, leading to lower yields. This compound often represents a balance of good reactivity and greater stability against premature hydrolysis. The high yield obtained with triisopropyl borate in the cited example, despite its increased steric bulk, underscores that reaction parameters can be optimized to overcome steric hindrance and leverage the stability of bulkier reagents. stackexchange.com The selection of an appropriate alkyl borate is therefore a critical decision in synthesis design, involving a trade-off between the intrinsic electrophilicity of the boron center, steric factors, and the practical stability of the reagent.

Triethyl Borate in Materials Science and Engineering

Energy Storage Materials Development

Triethyl borate (B1201080) is utilized as a boron source in the synthesis of advanced cathode and solid electrolyte materials, such as lithium borophosphates. Borate-based compounds are explored for their potential in creating mixed polyanion cathode materials. The inclusion of borate groups, derived from precursors like triethyl borate, can offer structural diversity and is lighter compared to conventional phosphate (B84403) or silicate (B1173343) materials, which can translate to higher theoretical capacities. The rich chemistry of borates allows for a wide range of polyanion ratios within the cathode framework, which can favorably alter the inductive effect and, consequently, the cathode potential.

As an electrolyte additive, this compound plays a crucial role in the formation of a protective and stable cathode-electrolyte interface (CEI). Boron-based additives are known to generate boron-fluoride-containing species that participate in the development of the CEI film. acs.org This interface layer is formed through the preferential oxidation of this compound on the cathode surface. The resulting CEI layer protects the crystal structure of the cathode material from structural degradation that can occur from reactions with the electrolyte. acs.org Studies on Li-rich layered oxides have shown that a uniform CEI layer formed from the preferential oxidation of this compound effectively shields the cathode from severe structural damage. Furthermore, the use of this compound as an additive contributes to the production of the CEI layer and helps suppress the dissolution of transition metals like manganese from the cathode into the electrolyte, a common cause of capacity fade in high-voltage batteries. nsf.gov

The formation of a stable CEI facilitated by this compound directly translates to significant improvements in battery performance and long-term cycling stability. Research has demonstrated that the introduction of even small amounts of this compound into the electrolyte can drastically enhance capacity retention. For example, in one study, a Li-rich layered oxide cathode in a standard electrolyte retained only 30% of its capacity after 150 cycles, whereas the addition of 3% this compound improved the capacity retention to 79% under the same conditions.

Investigations into high-voltage lithium-ion batteries have shown that an optimal concentration of this compound, typically around 1 wt%, provides a combination of high specific capacity and low full-cell impedance during extended cycling. nsf.gov While higher concentrations can lead to increased impedance due to the thickening of interfacial layers, the use of this compound consistently improves capacity retention compared to baseline electrolytes. nsf.gov This enhancement is attributed to the dual benefit of stabilizing the CEI on the cathode and improving the stability of the solid-electrolyte interphase (SEI) on the graphite (B72142) anode. nsf.gov

Table 1: Effect of this compound (TEB) Additive on Li-Ion Battery Performance

TEB Concentration (wt%)Initial Capacity (mAh/g)Capacity Retention after 150 CyclesKey Observation
0% (Baseline)8230%Fast capacity decrease and severe structural destruction.
1%110-Offered high specific capacity and low impedance during cycling. nsf.gov
3%-79%Crystal structure is well-protected by a uniform CEI layer.
≥3%-ModestRapid growth in cell impedance due to thickening interfacial layers. nsf.gov

Nanomaterials Synthesis and Modification

This compound serves as a critical precursor in the bottom-up synthesis of complex nanomaterials. Its chemical properties allow for its integration into sol-gel processes and chemical vapor deposition techniques to create materials with tailored compositions and functionalities.

This compound is a key component in the fabrication of alumina (B75360) borosilicate ceramic nanofibres through a combination of the sol-gel method and electrospinning. In this process, this compound is used as the boron precursor, along with tetraethyl orthosilicate (B98303) (TEOS) as the silicon source and an aluminum alkoxide like aluminum isopropoxide as the alumina source.

The synthesis involves the controlled hydrolysis and condensation of these alkoxide precursors in a solution, often containing polyvinyl alcohol (PVA) to control viscosity for the electrospinning process. metu.edu.tr The resulting sol-gel is then electrospun to produce composite nanofibres. These composite fibres are subsequently subjected to a high-temperature calcination process to remove the organic components, yielding pure alumina borosilicate ceramic nanofibres with diameters that can be as small as 300 nm.

Table 2: Parameters in Alumina Borosilicate Nanofibre Synthesis via Electrospinning

Precursor CompoundRoleSolvent/PolymerTechniqueResulting Material
This compoundBoron SourceEthanol (B145695), Isopropyl Alcohol, PVASol-Gel & ElectrospinningAlumina Borosilicate/PVA Composite Fibres
Tetraethyl Orthosilicate (TEOS)Silicon SourceEthanol, Isopropyl Alcohol, PVASol-Gel & ElectrospinningAlumina Borosilicate/PVA Composite Fibres
Aluminum IsopropoxideAlumina SourceEthanol, Isopropyl Alcohol, PVASol-Gel & ElectrospinningAlumina Borosilicate/PVA Composite Fibres

This compound is also employed as a boron source for the intentional doping of carbon nanotubes (CNTs), a process that modifies their electronic structure and enhances their electrical properties. researchgate.netpuc-rio.br Using methods such as floating catalyst chemical vapor deposition (CVD), this compound is introduced during the synthesis of CNTs. researchgate.net The boron atoms substitutionally replace carbon atoms within the hexagonal lattice of the nanotubes.

This incorporation of boron, which has one less valence electron than carbon, induces a p-type doping effect. researchgate.net This doping alters the electronic band structure of the CNTs, leading to changes in their conductive properties. Depending on whether the pristine CNTs are semiconducting or metallic, boron doping can either decrease electrical resistivity by creating localized states for hopping conduction or, in some cases, increase resistivity by introducing scattering sites. rsc.org This ability to tune the physicochemical properties of CNTs through doping with precursors like this compound is crucial for their application in advanced electronic devices. researchgate.net

Stabilization and Optical Tuning of Semiconductor Nanoplatelets

This compound (TEB) has emerged as a significant compound in the surface chemistry of semiconductor nanocrystals, particularly for the stabilization and optical tuning of two-dimensional semiconductor nanoplatelets (NPLs). nih.govnih.gov Research has demonstrated that TEB can function as a surfactant, enabling the stabilization of NPLs, such as those made from Cadmium Selenide (B1212193) (CdSe) and Cadmium Sulfide (B99878) (CdS), in polar solvents. nih.gov A key advantage of using TEB is its ability to maintain the high fluorescence quantum efficiency of the NPLs. frontiersin.org Unlike many conventional inorganic ligands that tend to quench fluorescence, TEB-treated NPLs can retain 100% of their original brightness in polar solvents. nih.govresearchgate.net This preservation of optical performance is critical for the design and assembly of optoelectronic devices. frontiersin.org Furthermore, the application of TEB as a surface ligand extends to NPLs of varying thicknesses and compositions, highlighting the versatility of this surface treatment method. nih.gov

The modification of nanoplatelet surfaces using this compound is achieved through a ligand exchange process. nih.gov In this strategy, the original, typically hydrophobic, X-type ligands (like carboxylates, R-COO⁻) on the surface of the NPLs are replaced with this compound. nih.govfrontiersin.org This exchange effectively transforms the NPLs from being hydrophobic to hydrophilic, allowing them to be stable in polar solvents such as dimethylformamide (DMF). nih.govfrontiersin.org

The ligand exchange is often carried out using a two-phase surface treatment approach. A solution of NPLs in a nonpolar solvent like hexane (B92381) is mixed with a solution of TEB in a polar solvent (e.g., DMF). nih.gov With vigorous stirring, the NPLs transfer from the nonpolar phase to the polar phase as the ligand exchange occurs on their surface. nih.gov This phase transfer provides a visual confirmation of the successful surface modification. nih.gov The process has been successfully applied to various II-VI semiconductor NPLs, including CdSe and CdS, demonstrating its general applicability. nih.govfrontiersin.org The negatively charged TEB binds to the NPL surface, which helps prevent aggregation and ensures colloidal stability. frontiersin.org

A significant consequence of the ligand exchange with this compound is the substantial tuning of the NPLs' optical properties, specifically a large redshift in their absorption and emission spectra. nih.gov For TEB-passivated zinc-blende Cadmium Selenide (Zb-CdSe) NPLs, a massive spectral shift of up to 253 meV has been observed. nih.govnih.govresearchgate.net This is among the largest reported energy shifts induced by ligand exchange, surpassing those caused by other ligands like halogens or Z-type ligands. frontiersin.org

This pronounced redshift is attributed to the combined effects of two primary phenomena: changes in surface strain and exciton (B1674681) delocalization. nih.govnih.govfrontiersin.org After the ligand exchange, the crystal lattice of the nanoplatelet experiences a change in strain. nih.gov Concurrently, the electron or hole of the exciton can delocalize into the this compound ligand shell. nih.govnih.gov This delocalization effectively alters the quantum confinement of the charge carriers, leading to the observed shift in the exciton energy. nih.govfrontiersin.org This ability to tune the spectrum of NPLs via ligand modification is crucial for tailoring their properties to specific applications in optoelectronics. nih.gov

Table 1: Optical Properties of 4.5 ML CdSe NPLs Before and After TEB Ligand Exchange
PropertyCdSe-OOCR (Original Ligand)CdSe-TEB (After Ligand Exchange)
Heavy-Hole (HH) Absorption (nm)510550
Light-Hole (LH) Absorption (nm)479506
Emission (nm)511565
Stokes Shift (nm)115
Photoluminescence Quantum Yield (PLQY) (%)17.6420.42
Full Width at Half Maximum (FWHM) (nm)1032

Sol-Gel Chemistry and Glass Formation

This compound is a key precursor in the field of materials synthesis via the sol-gel process, a versatile wet-chemical technique used to produce solid materials from small molecules. dntb.gov.ua The method involves the transition of a system from a liquid "sol" into a solid "gel" phase. This compound's high reactivity, particularly its rapid hydrolysis, makes it a suitable starting material for forming borate-containing materials. rsc.orgresearchgate.net

This compound serves as a B₂O₃ precursor in the sol-gel synthesis of borate glasses. agh.edu.pl Unlike alkyl silicates, which require catalysts, alkyl borates like this compound hydrolyze rapidly upon the addition of water to form boric acid. rsc.orgresearchgate.net This boric acid can then undergo further hydrolysis to form borate ions, which subsequently polycondense to form the glass network. researchgate.net

The sol-gel method offers advantages over traditional melt-quenching for producing bioactive borate glasses. It allows for synthesis at lower temperatures and can produce materials with high porosity and surface area, which enhances reactivity in biological environments. agh.edu.plresearchgate.net this compound, along with other borate esters, is mixed with other precursors (e.g., for CaO, P₂O₅) in a solvent to form a sol, which is then processed through gelation, aging, drying, and thermal treatment to yield the final glass powder. agh.edu.plresearchgate.net

The sol-gel process utilizing this compound is also employed to create novel hybrid organic-inorganic materials. dntb.gov.ua These materials, sometimes referred to as inorganic polymers, combine the properties of both inorganic components (like thermal stability and rigidity) and organic components (like functionality and processability). Boron is particularly useful in these hybrids as it can form stable, covalently bonded molecular networks, similar to carbon, which contributes to the high thermal stability of the resulting compounds. dntb.gov.uanih.gov

A specific application of this compound in this area is the synthesis of complex hybrid materials containing boron, zirconium, and phosphorus. dntb.gov.ua In these syntheses, this compound is used as the boron precursor alongside zirconium sources like zirconyl chloride hexa-hydrate and phosphorus sources such as phenyl phosphonic acid or phenyl phosphinic acid. dntb.gov.uanih.gov The syntheses are typically performed at room temperature in a solvent like ethanol or water. nih.gov

During the sol-gel process, the this compound slowly hydrolyzes to generate boric acid in situ. This reacts with the other precursors to form a complex three-dimensional network. nih.gov In the final structure of these hybrids, the zirconium, boron, and phosphorus atoms are interconnected through oxygen atoms, forming stable P-O-Zr, Zr-O-Zr, and Zr-O-B bridges. dntb.gov.uanih.gov These materials exhibit high thermal stability and are insoluble in water and organic solvents, making them suitable for high-temperature applications. nih.gov

Table 2: Molar Ratios of Reagents Used in the Sol-Gel Synthesis of Zr-B-P Hybrid Compounds
Sample IDPhenyl Phosphonic Acid (PPA)Zirconyl chloride hexa-hydrate (ZrOCl₂·6H₂O)This compound (B(OEt)₃)
S1110
S2110.5
S3111
S4112

Synthesis of Hybrid Organic-Inorganic Materials

Influence on Thermal Stability of Hybrid Materials

This compound serves as a crucial precursor in the synthesis of organic-inorganic hybrid materials, where it has been shown to significantly enhance thermal stability. nih.gov The introduction of boron into the material's structure, often through a sol-gel process, leads to the formation of a more robust molecular network. nih.gov Boron's ability to form stable, covalently bonded networks contributes to this increased thermal resilience. nih.gov

In hybrid compounds synthesized with this compound, zirconium, and phosphorus precursors, boron is responsible for the higher thermal stability observed. nih.gov The structure of these hybrids features atoms connected through stable oxygen bridges, such as P-O-Zr, Zr-O-Zr, or Zr-O-B. nih.gov Research comparing similar hybrid materials with and without the inclusion of boron demonstrates a notable increase in thermal stability when boron is present. nih.gov For instance, a hybrid material containing phosphorus, zirconium, and boron was found to be the most stable up to 500°C compared to other formulations. nih.gov This enhancement is attributed to the high bond dissociation energy of the B-O bond within the material's framework. researchgate.net

The following table summarizes the findings on the mass loss of different hybrid materials at various temperatures, illustrating the stabilizing effect of boron.

Sample IDPrecursors (Molar Ratio)Mass Loss at 500°C (%)Mass Loss at 900°C (%)
S1PPA:TEB:Zr (1:1:1)3343
S2PPA:TEB:Zr (1:1:2)3444
S3PPA:TEB:Zr (1:2:1)3646
S4PPA:TEB:Zr (2:1:1)2945
(Data derived from studies on organic-inorganic hybrid materials containing boron, zirconium, and phosphorus) nih.gov

Flame Retardant Mechanisms and Applications

Formation of Protective Layers on Materials

The flame retardant action of this compound, like other borates, is primarily based on its ability to form a protective glassy layer on the surface of a material during combustion. borax.comresearchgate.net When exposed to high temperatures, the borate compound decomposes. researchgate.net This decomposition process involves dehydration and the formation of boric acid, which then converts to boric oxide (B₂O₃). researchgate.netresearchgate.net

This boric oxide forms a vitreous, glass-like coating on the substrate. borax.com This layer serves multiple protective functions:

Insulation : It acts as a thermal barrier, insulating the underlying material from the heat of the flame and slowing down pyrolysis, the thermal decomposition of the material into flammable gases. borax.comresearchgate.net

Oxygen Barrier : The glassy layer creates a physical barrier that inhibits the flow of oxygen to the material's surface, thereby stifling combustion. researchgate.netresearchgate.net

Char Promotion : Borates promote the formation of a stable carbonaceous char. borax.comamericanborate.com The glassy layer strengthens and stabilizes this char, further preventing the release of combustible gases that fuel the fire. borax.com

This mechanism is effective for a variety of materials, including polymers and cellulosic products. borax.com The formation of these protective, often honeycomb-like, glassy char layers is a key strategy for mitigating fire risks. researchgate.net

Industrial Applications in Textile Flame Retardancy

Boron compounds, including alkyl borates, have established applications as flame retardants in the textile industry, particularly for cellulosic fabrics like cotton. nbinno.comresearchgate.net They are valued for their ability to inhibit the spread of flames and suppress smoldering. nbinno.comamericanborate.com

One specific industrial application involves using trimethyl borate (a compound with similar functionality to this compound) to impart smolder resistance to cotton upholstery fabrics. ascensusspecialties.com This can be achieved by exposing the fabric to trimethyl borate gas in a vapor-treating unit. ascensusspecialties.com Such treatments are crucial for materials used in furnishings where fire resistance is a critical safety requirement. nbinno.com

The application of borate-based flame retardants is often done through a post-finishing method, where the retardant is applied to the fabric after it has been manufactured. researchgate.net These are generally considered non-durable finishes, as they may not withstand repeated laundering. aerofiltri.it

The table below lists common industrial textile applications for borate-based flame retardants.

Textile ProductApplication AreaPurpose of Treatment
Cotton UpholsteryFurnishingsSmolder resistance, Flame retardancy ascensusspecialties.comborax.com
Cotton BattingMattresses, FurnishingsInhibit flame combustion borax.com
Carpet BackingFlooringFlame retardancy borax.com
Wall CoveringsConstruction, Interior DesignFlame retardancy borax.com
Cellulose InsulationConstructionPromote char formation, Inhibit combustion borax.com

These applications highlight the role of borates in enhancing the fire safety of everyday consumer and construction products. borax.com

Computational Chemistry and Theoretical Modeling of Triethyl Borate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for modeling various aspects of triethyl borate's chemistry, including bond energies, reaction mechanisms, and electronic properties.

The strength of the Boron-Oxygen (B-O) bond is fundamental to the stability and reactivity of triethyl borate (B1201080). Bond Dissociation Energy (BDE) is a key descriptor of chemical bond strength, and its theoretical calculation is a significant area of research. mdpi.com DFT provides a computationally affordable and accurate method for calculating BDEs. nih.gov

Various DFT functionals are benchmarked against high-level composite methods to ensure accuracy. Studies on related N-O bonds have shown that functionals like M06-2X can provide BDEs in excellent agreement with more computationally expensive methods such as CBS-QB3, CBS-APNO, and G4. nih.gov Similar approaches are applied to determine the B-O bond strength in borate esters. The choice of functional is critical, as different classes of functionals can yield varying levels of accuracy depending on the system being studied. nsf.gov

Table 1: Performance of Selected DFT Functionals for Bond Dissociation Energy (BDE) Calculations This table is a representative summary based on general findings in the literature for BDE calculations and is not specific to this compound.

Functional Class Example Functional General Performance for BDE Citation
Hybrid GGA B3LYP Moderate to good, widely used as a baseline. mdpi.com
Hybrid Meta-GGA M06-2X Excellent agreement with high-level composite methods for main group elements. nih.gov
Range-Separated Hybrid CAM-B3LYP Generally provides acceptable results for reaction pathways. mdpi.com
Double-Hybrid B2PLYP High accuracy, but more computationally demanding. N/A

This compound contains a trivalent boron atom with a vacant p-orbital, making it an electrophile or Lewis acid susceptible to nucleophilic attack. researchgate.net DFT simulations are instrumental in elucidating the mechanisms of these interactions.

For instance, the hydrolysis of borate esters involves the nucleophilic attack of a water molecule on the boron atom. mdpi.com DFT calculations can model the entire reaction profile, including the formation of a transition state. In some cases, simulations show that multiple water molecules can play a crucial role in stabilizing the transition state, lowering the energy barrier for the reaction. mdpi.com Similarly, DFT can model the interaction of this compound with other nucleophiles, such as in the formation of stable boron-oxygen complexes with alcohols or phenols. These simulations provide detailed, atom-level pictures of the chemical events, which is crucial for understanding and controlling these reactions. researchgate.net The mechanism often involves the coordination of the nucleophile to the Lewis-acidic boron center, sometimes facilitated by a catalyst, which can also be modeled. semanticscholar.orgu-tokyo.ac.jp

DFT is a powerful tool for predicting the most likely pathways a reaction will follow by mapping the potential energy surface. numberanalytics.com This involves identifying reactants, products, intermediates, and the transition states that connect them. By calculating the energies of these stationary points, a reaction mechanism can be proposed and validated. researchgate.net This approach has been successfully applied to various reactions involving boranes and borate esters, such as hydroboration and catalytic ring-openings. researchgate.netacs.org

Furthermore, DFT calculations provide insights into the electronic properties of this compound. Key properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be determined. mdpi.com The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. These calculations help in understanding charge transfer interactions within the molecule and with other reactants. mdpi.com

Molecular Dynamics (MD) Simulations

While DFT is excellent for studying the electronic details of smaller systems, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules in larger systems over time. This technique is ideal for investigating bulk properties, such as solvation and diffusion.

This compound (TEB) is explored as a component in non-aqueous electrolytes for applications like lithium-ion batteries. rsc.org MD simulations, particularly ab initio MD (AIMD), are used to understand how ions like lithium (Li⁺) are solvated by the borate ester molecules. rsc.orgosti.gov

Simulations reveal that while TEB has three oxygen atoms that could potentially coordinate with a lithium ion, it has a very low ability to dissolve lithium salts. rsc.org In contrast, a partially fluorinated analogue, tris(2-fluoroethyl) borate (TFEB), shows a surprisingly higher lithium salt solubility. AIMD simulations comparing TEB and TFEB show that the solvation mechanism is different. In TFEB, the fluorine atoms of the –CH₂F groups act as the primary coordination sites for Li⁺, leading to a stronger binding energy and better solvation. rsc.org The structure of the solvation shell is analyzed using tools like the Radial Distribution Function (RDF), which gives the probability of finding one atom at a certain distance from another. rsc.orgacs.org

Table 2: Comparison of Solvation Properties of this compound (TEB) and Tris(2-fluoroethyl) Borate (TFEB) from Computational Studies

Property This compound (TEB) Tris(2-fluoroethyl) Borate (TFEB) Citation
Primary Li⁺ Coordination Site Oxygen atoms (weak) Fluorine atoms of –CH₂F groups (strong) rsc.org
Lithium Salt Solubility Very low High rsc.org
Li⁺ Binding Energy Weaker Stronger rsc.org
Dominant Solvation Structure Poorly defined solvation shell Well-defined solvation shell via F-Li coordination rsc.org

The transport properties of electrolytes, such as ionic conductivity, are directly related to the diffusion of ions and solvent molecules. MD simulations are a standard method for calculating self-diffusion coefficients. researchgate.netcolab.ws These simulations track the movement of each particle over time, and the diffusion coefficient can be derived from the mean-squared displacement of the particles. nih.govacs.org

In the context of this compound-based electrolytes, MD simulations can predict the diffusion coefficients for lithium ions, counter-ions, and the borate ester molecules themselves. Studies comparing TEB and TFEB electrolytes have shown that the nature of ion solvation directly impacts transport properties. For example, the TFEB electrolyte, despite having slightly lower ionic conductivity than some other ether-based borate esters, exhibits a higher lithium transference number. rsc.org The transference number, which represents the fraction of total current carried by the lithium ions, is a crucial parameter for battery performance. Simulations help to rationalize these experimental findings by providing a molecular-level view of how different solvation structures affect ion mobility. rsc.org

Advanced Analytical Techniques for Triethyl Borate and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of triethyl borate (B1201080), offering non-destructive and highly detailed insights into its molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of triethyl borate. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), boron (¹¹B), and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is relatively simple and highly characteristic. It typically displays a quartet and a triplet, corresponding to the ethoxy group's methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons, respectively. The integration of these signals confirms the 2:3 proton ratio of the ethyl group.

¹¹B NMR: Boron-11 (B1246496) NMR is particularly useful for confirming the presence and coordination state of the boron atom. This compound, being a tri-coordinate borate ester, exhibits a characteristic chemical shift. The presence of electron-donating alkoxy groups results in a higher field resonance compared to corresponding alkylboranes. sdsu.edu The specific chemical shift for this compound is a key indicator of its electronic structure.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the ethyl groups. Two distinct signals are observed, corresponding to the methylene carbon directly bonded to the oxygen atom and the terminal methyl carbon.

Interactive Table: Typical NMR Data for this compound
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~3.8Quartet-OCH₂-
¹H~1.2Triplet-CH₃
¹¹B~18-22SingletB
¹³C~58--OCH₂-
¹³C~18--CH₃

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

Key vibrational modes for this compound include the strong and broad B-O stretching vibrations, which are characteristic of borate esters. Additionally, various C-H stretching and bending vibrations from the ethyl groups are readily identifiable. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is a key indicator of the complete esterification of boric acid.

Interactive Table: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2975-2870StrongC-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups
~1470-1380Strong, BroadAsymmetric B-O stretching
~1250StrongC-O stretching
~850StrongB-O bending

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the structural integrity of the B-O-C framework and for interface studies. This technique relies on the inelastic scattering of monochromatic light.

The Raman spectrum of this compound exhibits several characteristic peaks corresponding to the vibrational modes of the molecule. Symmetrical vibrations, which may be weak or absent in the FTIR spectrum, are often strong in the Raman spectrum. This makes Raman spectroscopy a valuable tool for a comprehensive vibrational analysis of the molecule's structure.

Interactive Table: Prominent Raman Shifts for this compound
Raman Shift (cm⁻¹)Assignment
~880Symmetric B-O stretching
~1050C-C stretching
~1450CH₂ bending
~2900-3000C-H stretching

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reactants, byproducts, and impurities.

Gas chromatography (GC) is a primary method for determining the purity of volatile compounds like this compound. In GC, the sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase.

The choice of the stationary phase is critical for achieving good separation. For borate esters, which can be reactive, a moderately polar stationary phase is often employed to achieve good peak shape and resolution. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. Analysis of the related compound, triethylboron, has been successfully performed using an HP-5 capillary column, which is a low-polarity phase. researchgate.net For borate esters like trimethyl borate, issues such as peak tailing have been observed on some silicone-based phases, suggesting that polyethylene (B3416737) glycol (PEG) phases, which are less reactive, could be a suitable alternative. chromforum.org

Interactive Table: Suggested GC Parameters for this compound Analysis
ParameterValue
Column Fused silica (B1680970) capillary column with a moderately polar stationary phase (e.g., 5% phenyl polysiloxane or PEG)
Injector Temperature 150-200 °C
Oven Program Initial temperature of 60-80 °C, followed by a ramp to a final temperature of 150-200 °C
Detector Flame Ionization Detector (FID)
Carrier Gas Helium or Nitrogen

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. analytice.comanalytice.com This hyphenated technique is invaluable for both identifying and quantifying this compound, as well as any impurities present in a sample. researchgate.net As the separated components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification.

The mass spectrum of this compound is characterized by its molecular ion peak (m/z 146) and a series of fragment ions resulting from the successive loss of ethoxy groups and other neutral fragments. The fragmentation pattern provides definitive structural information.

Interactive Table: Major Fragment Ions in the Mass Spectrum of this compound
m/zProposed Fragment
146[B(OCH₂CH₃)₃]⁺ (Molecular Ion)
117[B(OCH₂CH₃)₂(OH)]⁺
101[B(OCH₂CH₃)₂]⁺
73[B(OCH₂CH₃)(OH)]⁺
45[OCH₂CH₃]⁺

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound and its derivatives, Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are particularly valuable for investigating thermal events and decomposition behaviors.

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. uni-siegen.de Exothermic or endothermic events in the sample, such as phase transitions or chemical reactions, result in a temperature difference that is recorded as a peak on the DTA curve. uni-siegen.deusgs.gov The area under the peak is proportional to the enthalpy change of the event. uni-siegen.de

While specific DTA curves for pure this compound are not extensively available in publicly accessible literature, the thermal events of related boron compounds, such as boric acid, can provide insight into the types of transformations to expect. For instance, the DTA of boric acid shows distinct endothermic peaks corresponding to its multi-step dehydration to form metaboric acid and subsequently boron oxide. kiche.or.kr Similarly, DTA can be used to study the thermal events in the derivatives of this compound, such as borate glasses or ceramic precursors, identifying glass transition temperatures, crystallization events, and melting points.

Table 1: Representative Thermal Events Detectable by DTA in Boron Compounds Data generalized from studies on borate minerals and related compounds.

Thermal EventTypical Temperature Range (°C)Nature of Peak
Dehydration100 - 500Endothermic
Phase TransitionVariesEndothermic/Exothermic
CrystallizationVariesExothermic
MeltingVariesEndothermic

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uni-siegen.de This technique is highly effective for studying decomposition processes that involve the loss of volatile components. uni-siegen.de

Specific TGA data for this compound indicates it has good thermal stability. nagase.eu Its decomposition behavior is important in applications like chemical vapor deposition, where it serves as a precursor. The decomposition of borate esters, in general, can be studied to understand the formation of boron-containing films and materials.

Studies on the thermal decomposition of boric acid, a hydrolysis product of this compound, show a multi-step weight loss corresponding to the loss of water molecules. kiche.or.kr TGA of boric acid powder shows a significant weight loss between 20°C and 600°C, consistent with its conversion to boron oxide. kiche.or.kr The kinetic parameters of such decomposition processes can be determined from TGA data, providing valuable information on the reaction mechanisms. kiche.or.kr

Table 2: Kinetic Parameters for the Thermal Decomposition of Boric Acid (a related compound) Adapted from studies on the thermal decomposition kinetics of boric acid. kiche.or.kr

Decomposition StepActivation Energy (kJ·mol⁻¹)Frequency Factor (min⁻¹)Kinetic Model
Region I79.853.82 x 10⁴First-order
Region II4.794.045 x 10⁻⁵First-order

Microstructural and Elemental Characterization

The performance of materials derived from this compound is heavily dependent on their microstructure and elemental composition. Techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and X-ray Photoelectron Spectroscopy (XPS) are indispensable for a comprehensive characterization.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to identify the crystalline phases present in a material and to determine its degree of crystallinity. Each crystalline material produces a unique diffraction pattern, which serves as a "fingerprint" for identification. nih.gov

In the context of this compound derivatives, XRD is used to characterize the final products of synthesis. For example, when this compound is used as a precursor in the sol-gel synthesis of mesoporous borosilicate, the resulting material is often amorphous. pnas.org The XRD pattern of such a material would show a broad halo rather than sharp diffraction peaks, confirming the absence of long-range crystalline order. pnas.org In contrast, if the synthesis is designed to produce a crystalline borate compound, XRD would be used to confirm the formation of the desired crystal structure by matching the experimental diffraction pattern to known standards. researchgate.netnih.gov

Table 3: Application of XRD in the Analysis of this compound Derivatives

ApplicationInformation ObtainedExample
Phase IdentificationIdentification of crystalline phases present.Confirming the formation of specific borate crystals in a ceramic.
Crystallinity AssessmentDetermination of the degree of crystallinity.Distinguishing between amorphous borosilicate glass and crystalline phases. pnas.org
Lattice Parameter DeterminationCalculation of unit cell dimensions.Studying structural changes upon ion substitution in borate lattices.

Scanning Electron Microscopy (SEM) is a technique that produces high-resolution images of a sample's surface by scanning it with a focused beam of electrons. researchgate.net The signals generated from the interactions between the electrons and the sample provide information about the surface topography and morphology. researchgate.net

Table 4: Morphological Features of this compound Derivatives Observed by SEM

MaterialObserved FeaturesSignificance
Mesoporous BorosilicateInterconnected nanoparticles, porous structure.High surface area for catalytic applications. pnas.org
Borate Glass ScaffoldsRounded, irregular spheroid-like formations on the surface.Indicates surface reactivity and potential for bioactivity. researchgate.net
Precursor ParticlesSpherical or irregular particle shapes.Influences the properties of the final sintered material. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. uwo.carsc.org XPS is particularly useful for analyzing the top 1-10 nm of a sample's surface, making it ideal for studying surface chemistry and interface layers. mst.edu

In the study of this compound and its derivatives, XPS can provide detailed information about the bonding environment of boron. The binding energy of the B 1s core level is sensitive to the chemical state of the boron atom. For example, XPS can distinguish between elemental boron, boron in borides, boron-carbon bonds, and boron-oxygen bonds in borates or boron oxides. researchgate.netresearchgate.net This is critical for understanding the surface chemistry of thin films deposited using this compound as a precursor, or for analyzing the surface of borate glasses. mst.eduresearchgate.net XPS is also employed to study the formation of interface layers, for instance, between a borate glass and a metal, where it can detect the formation of new chemical species like titanium boride at the interface. mst.edu

Table 5: Representative B 1s Binding Energies for Various Boron Compounds Data compiled from various XPS studies of boron compounds. researchgate.netresearchgate.net

Chemical StateApproximate B 1s Binding Energy (eV)
Boron-Boron (B-B)188.2
Boron-Carbon (B-C)189.0
Boron-Oxygen (B-O)191.0
Boron Oxide (B₂O₃)192.9 - 193.6

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Enhanced Sustainability

The traditional synthesis of triethyl borate (B1201080) involves the esterification of boric acid with ethanol (B145695), which requires the removal of water, often through energy-intensive azeotropic distillation with solvents like benzene (B151609). rsc.orgacs.org Future research is actively pursuing greener, more sustainable alternatives to this process.

Emerging strategies focus on process intensification and the use of environmentally benign catalysts and conditions. Key areas of development include:

Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to reduce reaction times by as much as 60% in solvent-free esterification processes, offering a significant reduction in energy consumption.

Enzymatic Catalysis : Biocatalysis using enzymes such as lipases is being explored for sustainable production. These reactions can be performed under mild conditions (e.g., 40°C, pH 7), although current yields remain moderate and require further optimization.

Ionic Liquids : Acidic ionic liquids are being investigated as dual-purpose catalysts and solvents. molecularcloud.org This approach avoids the need for volatile and hazardous organic solvents like benzene, reduces environmental pollution, and allows for the catalyst/solvent to be recycled and reused. molecularcloud.org

Continuous Reactive Distillation : Advanced process designs, such as continuous reactive distillation, can produce high-purity triethyl borate directly, eliminating separate reaction and purification steps. acs.org While traditional versions used azeotroping agents, modern innovations focus on optimizing temperature, pressure, and stoichiometric ratios to improve efficiency and reduce waste streams. For example, increasing the ethanol-to-boric acid molar ratio from 3:1 to 5:1 can elevate the yield from 75% to 88%.

Table 1: Comparison of Synthetic Strategies for this compound

Synthesis Method Catalyst / Conditions Key Advantages Key Limitations Reported Yield
Traditional Esterification Acid catalyst (e.g., H₂SO₄), azeotropic distillation Low-cost reagents Energy-intensive, often uses hazardous solvents 70-80%
Continuous Distillation High temperature (115–120°C), optimized reflux ratio High throughput, high purity (>99%) Requires complex, specialized equipment 90-95%
Microwave-Assisted Solvent-free, microwave irradiation 60% reduction in reaction time, energy efficient Scalability challenges may exist ---
Enzymatic Catalysis Lipases, mild conditions (40°C) Environmentally benign, high specificity Suboptimal yields, potential enzyme cost/stability issues 50-60%

| Ionic Liquid Catalysis | Acidic ionic liquid [Hmim]⁺HSO₄⁻, 80°C | Replaces volatile organic solvents, catalyst is reusable | Potential product separation challenges, cost of ionic liquid | ~74% molecularcloud.org |

Expansion of this compound's Catalytic Repertoire in Complex Organic Transformations

While historically used as a boron source, a solvent, or a catalyst for preparing polymers and resins, this compound is finding new life as a uniquely effective catalyst in complex organic transformations where other boron-based catalysts may fail. rsc.orgtechscience.com Its character as a weak Lewis acid allows it to facilitate reactions without the high reactivity and sensitivity of stronger Lewis acids like boron trihalides. mdpi.com

A significant area of emerging research is in direct amidation reactions . While boronic acid catalysts are widely used, they can be ineffective for certain substrates, such as those containing coordinating groups like 2-aminopyridine, which can deactivate the catalyst. rsc.orgchemrxiv.org Borate esters, including this compound, are less susceptible to this deactivation and have proven to be highly effective catalysts for a broad range of challenging substrates, including unprotected amino acids. rsc.orgchemrxiv.org

Further research highlights the specific utility of this compound in promoting regioselective reactions . In the amination of fluorinated 1,3-diketones, the use of this compound as a catalyst was found to increase the reaction yield by 10% and improve regioselectivity, enabling the efficient synthesis of complex fluorinated β-aminoenones. researchgate.net This suggests a promising future for this compound in fine chemical synthesis where precise control over reaction outcomes is critical. It also continues to serve as an essential reagent for creating organoboron compounds, acting as a trapping agent for organometallic species to form boronic acids, which are precursors to a vast array of further transformations. molecularcloud.org

Design of Advanced Materials with Tunable Properties through Borate Integration

The integration of this compound as a precursor is leading to the design of advanced materials with precisely controlled and enhanced properties for a variety of high-performance applications. By serving as a soluble and reactive source of boron, it enables the uniform incorporation of borate units into diverse material matrices.

Detailed research findings have demonstrated the successful application of this compound in several key areas:

Energy Storage : In the development of lithium-ion batteries, this compound is used as a boron source for synthesizing lithium borophosphates and as an electrolyte additive. biosynth.com It improves the cycling stability in lithium-rich oxide cathodes by helping to form a stable and protective cathode-electrolyte interface (CEI).

Advanced Ceramics : It is a critical component in the production of alumina (B75360) borosilicate ceramic nanofibers. biosynth.com These materials are valued for their applications in high-temperature insulation and structural components where thermal stability is paramount. biosynth.com

Semiconductors and Nanomaterials : Research has shown that this compound can be used to dope (B7801613) single-wall carbon nanotubes with boron, a process that enhances their electrical properties. biosynth.com Furthermore, it serves as the boron source in the chemical vapor deposition (CVD) process to create boron-doped thin diamond films, which have significant potential in advanced electronics. mdpi.com

Flame Retardants : As an active component in flame retardants for the textile industry, this compound's mechanism involves forming a protective glassy layer (boron oxide) on a material's surface during combustion, which acts as an oxygen barrier.

High-Performance Lubricants : Novel borate ester derivatives, synthesized from precursors like this compound, are being developed as environmentally friendly lubricant additives. mdpi.com These additives form a tribochemical film on metal surfaces containing hard inorganic salts like BN and B₂O₃, which significantly improves anti-wear and extreme pressure properties. mdpi.com

Table 2: Applications of this compound in Advanced Materials

Application Area Material Role of this compound Resulting Property Enhancement
Energy Storage Lithium-Ion Battery Electrolyte Additive / Boron Source Forms a protective cathode-electrolyte interface (CEI), improving cycling stability.
Advanced Ceramics Alumina Borosilicate Nanofibers Boron Source High-temperature stability for insulation applications. biosynth.com
Semiconductors Boron-Doped Diamond Films Boron Source in CVD Tailored electronic properties for advanced semiconductor devices. mdpi.com
Nanomaterials Boron-Doped Carbon Nanotubes Doping Agent Enhanced electrical properties. biosynth.com
Material Safety Flame Retardant Textiles Active Component Forms a protective char layer, preventing combustion.

| Tribology | Lubricant Additives | Precursor for Novel Borate Esters | Improved anti-wear, friction reduction, and hydrolysis stability. mdpi.com |

Synergistic Integration of Theoretical and Experimental Approaches for Mechanistic Insights

To accelerate the development of new applications for this compound, researchers are increasingly combining experimental studies with theoretical and computational methods, primarily Density Functional Theory (DFT). This synergistic approach provides deep insights into reaction mechanisms, electronic structures, and the origins of reactivity and stability, which are often inaccessible through experiments alone.

One key area of investigation is understanding the hydrolysis stability of borate esters. For novel borate ester lubricant additives, DFT calculations have been used to model the hydrolysis pathway. techscience.com These studies revealed that introducing a nitrogen atom that can form a coordination bond with the boron atom significantly increases the energy barrier for hydrolysis, explaining the experimentally observed enhancement in stability. techscience.com The calculations showed that the B-N bond distance shortens as water molecules attack, indicating a strengthening of this protective coordination effect. techscience.com

In the realm of catalysis , DFT has been employed to elucidate the structure of products formed in this compound-catalyzed reactions. researchgate.net By calculating vibrational and electronic spectra and comparing them with experimental data, researchers can confirm the exact tautomeric and configurational form of the synthesized molecules, which is crucial for understanding the reaction's selectivity. researchgate.net

Furthermore, computational studies on related organoboron systems provide a roadmap for future investigations into this compound. For instance, DFT and rapid-injection NMR have been combined to identify and characterize transient intermediates in the Suzuki-Miyaura cross-coupling reaction, which often uses boronic esters derived from borates. illinois.edu This combined approach has provided unprecedented detail on the transmetalation step, confirming hypothesized mechanisms and leading to the development of improved, anhydrous reaction conditions. illinois.edu Applying these integrated methodologies to this compound-specific reactions will be essential for rationally designing next-generation catalysts and materials.

Q & A

Q. What are the recommended methods for synthesizing triethyl borate in laboratory settings, and how can purity be optimized?

this compound is typically synthesized via esterification of boric acid with ethanol in the presence of an acid catalyst. Key steps include:

  • Azeotropic distillation to remove water and drive the reaction to completion, ensuring high yields .
  • Purification via vacuum distillation to eliminate residual ethanol and acidic byproducts. Purity (>98%) can be verified using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .
  • Critical parameters : Anhydrous conditions are essential to prevent hydrolysis; reaction temperatures should not exceed 80°C to avoid decomposition .

Q. What safety protocols are critical when handling this compound in experimental workflows?

  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption and oxidation .
  • Handling : Use gloves (nitrile), safety goggles, and fume hoods to avoid dermal/ocular exposure. This compound is flammable (flash point: 33°C) and reacts vigorously with oxidizing agents .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

  • NMR spectroscopy : 11^{11}B NMR (δ ~18 ppm) and 1^{1}H NMR (triplet for ethoxy groups at δ ~1.2 ppm) confirm structure and purity .
  • FT-IR : Peaks at ~1320 cm1^{-1} (B-O stretching) and ~1040 cm1^{-1} (C-O-B linkage) .
  • GC-MS : Quantifies purity and detects volatile impurities .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the stability and reactivity of this compound in catalytic applications?

  • Solvent effects : In polar aprotic solvents (e.g., THF), this compound acts as a Lewis acid catalyst in esterifications, but hydrolysis risks increase with trace water .
  • Thermal stability : Decomposition occurs above 150°C, releasing ethanol and forming boron oxides. Kinetic studies recommend temperatures <100°C for prolonged stability .
  • Data contradiction : Discrepancies in reported boiling points (e.g., 142–146°C) highlight the need for standardized calibration in thermogravimetric analysis .

Q. What computational models are validated for predicting this compound’s behavior in complex reaction systems?

  • Density Functional Theory (DFT) : Models B-O bond dissociation energies and interaction with nucleophiles (e.g., in Suzuki-Miyaura cross-coupling) .
  • Molecular Dynamics (MD) : Simulates solvation effects and diffusion coefficients in non-aqueous electrolytes .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, enthalpy of formation)?

  • Cross-validation : Compare data from multiple techniques (e.g., calorimetry for enthalpy, gravimetry for solubility). For example, solubility in ethanol varies with temperature (0.5 g/mL at 20°C vs. 1.2 g/mL at 50°C) .
  • Error analysis : Lower-precision data (e.g., older solubility studies) should be supplemented with modern high-resolution methods like isothermal titration calorimetry .

Q. What role does this compound play in stabilizing intermediates in organometallic synthesis?

  • Coordination chemistry : Acts as a boron source in transmetalation steps, forming stable borate complexes with transition metals (e.g., Pd, Ni) .
  • Case study : In arylboronic ester synthesis, this compound enhances regioselectivity by reducing steric hindrance compared to bulkier boron reagents .

Q. What methodologies are recommended for studying this compound’s environmental impact and degradation pathways?

  • Ecotoxicology assays : Use Daphnia magna or algae to assess acute toxicity (LC50_{50} values). This compound shows moderate toxicity (LC50_{50} ~10 mg/L in aquatic organisms) .
  • Degradation studies : Hydrolysis under acidic/alkaline conditions yields boric acid and ethanol; photolytic degradation rates can be monitored via HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.